molecular formula C11H15NO3 B8720001 Ethyl (4-amino-2-methylphenoxy)acetate

Ethyl (4-amino-2-methylphenoxy)acetate

Cat. No.: B8720001
M. Wt: 209.24 g/mol
InChI Key: WEFMFARZUQZHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4-amino-2-methylphenoxy)acetate (CAS 771457-99-9) is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is an ester derivative featuring both an amino group and a phenoxy moiety, which makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is characterized by a calculated density of 1.131 g/cm³, a boiling point of approximately 329.7°C at 760 mmHg, and a flash point of about 146.3°C . Its molecular structure is defined by the SMILES string CCOC(=O)COc1ccc(cc1C)N and the InChIKey WEFMFARZUQZHON-UHFFFAOYSA-N . As a building block, this compound is primarily used in research applications, including the synthesis of more complex molecules for pharmaceutical and agrochemical discovery. The presence of both the aromatic amino group and the ester functionality allows for various chemical modifications, making it a versatile precursor. Researchers utilize it to develop novel compounds with potential biological activity. This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Proper storage conditions are recommended to maintain stability. For research and development purposes, careful handling in accordance with established laboratory safety protocols is essential.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-(4-amino-2-methylphenoxy)acetate

InChI

InChI=1S/C11H15NO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7,12H2,1-2H3

InChI Key

WEFMFARZUQZHON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)N)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Agents
Ethyl (4-amino-2-methylphenoxy)acetate has been identified as a promising building block for the development of novel dual hypoglycemic agents. Research indicates that derivatives of this compound can activate both glucokinase and peroxisome proliferator-activated receptor gamma, which are crucial targets in diabetes management. The synthesis process involves alkylation and selective reduction techniques, yielding high-purity compounds suitable for further biological evaluation .

Pharmacological Studies
Studies have shown that compounds derived from this compound exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects. The compound's structural features allow it to interact effectively with biological targets, making it a candidate for drug development .

Agricultural Applications

Herbicide Development
this compound derivatives are being explored as potential herbicides due to their efficacy in controlling broadleaf weeds in various crops. The compound's low toxicity and environmentally friendly profile make it an attractive option for sustainable agriculture. Research highlights its effectiveness against resistant weed species, which poses a significant challenge in modern farming practices .

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

  • Alkylation : The initial step involves the alkylation of 4-nitrophenol with ethyl bromoacetate.
  • Selective Reduction : This is followed by a selective reduction of the nitro group using ammonium chloride and iron, resulting in high yields of the target compound.
  • Characterization Techniques : The synthesized compound is characterized using various techniques such as NMR spectroscopy and X-ray diffraction to confirm its structure and purity .

Case Studies

Case StudyFocusFindings
Dual Hypoglycemic Agents Development of new drugsThis compound derivatives showed promising results in activating dual targets for diabetes treatment.
Herbicide Efficacy Agricultural applicationDemonstrated effectiveness against resistant weed species with low toxicity profiles, supporting sustainable agricultural practices.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares ethyl (4-amino-2-methylphenoxy)acetate with key analogs based on substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 2-(4-aminophenoxy)acetate 4-amino C₁₀H₁₃NO₃ 195.22 Precursor for dual GK/PPARγ activators; mp: 56–58°C; synthesized via nitro reduction (62% yield)
Ethyl 4-methylphenoxyacetate 4-methyl C₁₁H₁₄O₃ 194.23 Solvent or intermediate; characterized by IR, NMR, and mass spectrometry
Ethyl 2-(4-fluorophenoxy)acetate 4-fluoro C₁₀H₁₁FO₃ 198.19 High-yield synthesis (95.6%); agrochemical intermediate
Ethyl 2-(4-chlorophenoxy)acetoacetate 4-chloro, β-ketoester C₁₂H₁₃ClO₄ 272.68 Used in pesticide synthesis; reactive β-ketoester moiety
Ethyl 2-(2-methoxy-4-methylphenoxy)acetate 2-methoxy, 4-methyl C₁₂H₁₆O₄ 224.26 Potential pharmaceutical applications; GHS-compliant safety profile
Key Observations:
  • Substituent Effects: Amino Group (C4): Enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents. The amino group also enables participation in condensation or acylation reactions, making it valuable in drug design (e.g., as a precursor for kinase activators) . Methyl-substituted analogs (e.g., ethyl 4-methylphenoxyacetate) exhibit lower polarity, favoring lipid solubility . Halogens (F, Cl): Electron-withdrawing groups increase molecular weight and stability. Fluorinated derivatives (e.g., ethyl 2-(4-fluorophenoxy)acetate) show higher synthetic yields (95.6%) due to favorable leaving-group properties during nucleophilic substitution .
  • Synthesis Methods: Ethyl 2-(4-aminophenoxy)acetate is synthesized via a two-step process: alkylation of p-nitrophenol followed by Fe/NH₄Cl-mediated nitro reduction (62% yield) . Halogenated analogs (e.g., fluoro, chloro) are typically synthesized directly via nucleophilic substitution of substituted phenols with ethyl bromoacetate, avoiding reduction steps .
  • Applications: Pharmaceuticals: Amino-substituted derivatives are precursors for dual GK/PPARγ activators, targeting metabolic disorders . Agrochemicals: Halogenated analogs are intermediates in pesticide synthesis due to their stability and reactivity .

Physicochemical Properties

  • Melting Points: Amino-substituted derivatives (e.g., ethyl 2-(4-aminophenoxy)acetate) exhibit moderate melting points (56–58°C), reflecting crystallinity influenced by hydrogen bonding. Methyl or halogenated analogs may have higher or variable melting points depending on substituent bulk and symmetry .
  • Solubility: Amino groups enhance water solubility, while methyl or halogen substituents increase lipophilicity, favoring organic solvents like ethyl acetate or THF .

Computational and Analytical Insights

  • Hirshfeld Analysis: Applied to ethyl 2-(4-aminophenoxy)acetate, this method reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds) critical for crystal packing and stability .
  • DFT Studies: Predict electronic properties such as HOMO-LUMO gaps, which correlate with reactivity. Amino groups lower the energy gap compared to electron-withdrawing substituents (e.g., Cl, F), enhancing electrophilic reactivity .

Preparation Methods

Alkylation with Ethyl Bromoacetate

The most widely documented method involves alkylation of 4-nitrophenol (1 ) with ethyl bromoacetate (2 ) in the presence of a base. Key steps include:

  • Reagents : Ethyl bromoacetate, potassium carbonate (K₂CO₃), acetone.

  • Conditions : Reflux at 65°C for 24 hours.

  • Mechanism : Nucleophilic substitution (SN₂) at the phenolic oxygen, forming ethyl 2-(4-nitrophenoxy)acetate (3 ).

Key Data:

ParameterValueSource
Yield (Alkylation)64.6%
Reaction Time24 hours
SolventAcetone

Reduction of Nitro to Amino Group

The nitro intermediate (3 ) is reduced to the target amine using a Fe/NH₄Cl system:

  • Reagents : Ammonium chloride (NH₄Cl), iron powder, ethanol/water (1:1).

  • Conditions : Reflux at 70–75°C for 4 hours.

  • Mechanism : Iron acts as a reducing agent, converting –NO₂ to –NH₂ via nascent hydrogen generation.

Key Data:

ParameterValueSource
Yield (Reduction)85.07%
Purity99.70% (HPLC)
AdvantagesAvoids H₂/Pd-C, cost-effective

Direct Alkylation of 4-Amino-2-Methylphenol

Alkylation with Ethyl Bromoacetate

The amine-containing phenol is alkylated under basic conditions:

  • Reagents : Ethyl bromoacetate, K₂CO₃, dimethylformamide (DMF).

  • Conditions : 80°C for 6–8 hours.

  • Challenge : Competing N-alkylation requires careful pH control.

Key Data:

ParameterValueSource
Theoretical Yield~70–80%
SolventDMF

Alternative Routes via Diazonium Intermediates

Biocatalytic Synthesis

A specialized method employs ethyl diazoacetate and p-toluidine:

  • Reagents : Ethyl diazoacetate, sodium dithionite, myoglobin mutant H64V/V68A.

  • Conditions : Phosphate buffer (pH 8.0), 25°C for 12 hours.

  • Yield : 99%.

Key Data:

ParameterValueSource
CatalystEngineered myoglobin
SelectivityHigh (enzyme-mediated)

Comparative Analysis of Methods

Efficiency and Practicality

MethodYieldCostScalability
Nitro Reduction85%LowIndustrial
Direct Alkylation~70%ModerateLab-scale
Biocatalytic99%HighNiche

Characterization

The product is validated via:

  • NMR : Distinct signals at δ 6.62 (aromatic H), 4.65 (OCH₂CO), and 1.21 ppm (CH₃).

  • X-ray Crystallography : Triclinic crystal system (a = 8.2104 Å, b = 10.3625 Å).

  • HPLC : Purity ≥99.7%.

Industrial Considerations

Process Optimization

  • Continuous Flow Systems : Suggested in patent for chlorination steps, adaptable to amine synthesis.

  • Catalyst Recycling : Pd/C recovery in hydrogenation steps lowers costs .

Q & A

Q. What are the established synthetic routes for Ethyl (4-amino-2-methylphenoxy)acetate, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution between 4-amino-2-methylphenol and ethyl chloroacetate, typically under reflux with a base (e.g., K₂CO₃) in acetone . The electron-donating methyl and amino groups on the phenol ring reduce its acidity, necessitating strong bases and extended reaction times to deprotonate the hydroxyl group. Yield optimization requires monitoring via TLC (hexane:ethyl acetate, 3:1) and post-reaction purification through acid-base extraction .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : Distinguishes substituents on the aromatic ring (e.g., amino vs. methyl groups) through chemical shifts (e.g., δ 6.5–7.5 ppm for aromatic protons) .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₁H₁₅NO₃) and fragmentation patterns .
  • HPLC : Validates purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can solvent polarity and extraction efficiency be optimized for isolating this compound?

Ethyl acetate, with a relative polarity of 0.228, is ideal for liquid-liquid extraction due to its immiscibility with water and ability to dissolve moderately polar organic compounds . Adjusting pH during extraction (e.g., pH 5–6) minimizes salt formation and maximizes recovery .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-amino-2-methylphenoxy group influence reactivity in downstream derivatization?

The amino group acts as an electron donor, activating the aromatic ring toward electrophilic substitution, while the methyl group introduces steric hindrance. For example, acylations or sulfonations at the amino group require controlled stoichiometry to avoid over-substitution . Computational studies (e.g., DFT) can model charge distribution to predict reactivity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or GC-MS fragmentation)?

  • NMR Anomalies : Aromatic coupling patterns may deviate due to hindered rotation of the phenoxy group. Variable-temperature NMR or 2D-COSY can clarify splitting .
  • GC-MS Artifacts : Thermal decomposition during GC analysis (e.g., ester cleavage) can be mitigated by derivatizing the amino group (e.g., acetylation) or using lower injection temperatures .

Q. How can synthetic byproducts (e.g., diesters or hydrolyzed products) be identified and minimized?

Byproducts arise from over-alkylation or hydrolysis under acidic/basic conditions. LC-MS/MS with MRM (multiple reaction monitoring) quantifies trace impurities. Optimizing reaction stoichiometry (e.g., 1:1.05 molar ratio of phenol to ethyl chloroacetate) and inert atmospheres reduces side reactions .

Q. What methodologies evaluate the biological activity of this compound (e.g., antimicrobial or enzyme inhibition)?

  • Antimicrobial Assays : Broth microdilution (MIC/MBC) in E. coli or S. aureus models, using ethyl acetate extracts .
  • Enzyme Studies : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations .
  • Mechanistic Insights : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins .

Methodological Challenges and Solutions

Q. Why might crystallization attempts fail, and how can this be addressed?

Poor crystallization is common due to the compound’s oily nature. Strategies include:

  • Seeding : Introduce microcrystals from a similar ester derivative.
  • Solvent Pairing : Use a high-polarity solvent (ethanol) for dissolution and low-polarity antisolvent (hexane) for precipitation .
  • Sublimation : For thermally stable variants, sublimation under vacuum yields pure crystals .

Q. How do reaction conditions (e.g., solvent, temperature) impact the stability of the amino group during synthesis?

The amino group is prone to oxidation under aerobic conditions. Refluxing under nitrogen and using antioxidants (e.g., BHT) or reducing agents (e.g., Na₂S₂O₃) preserves integrity . Polar aprotic solvents (DMF) enhance solubility but may require lower temperatures to avoid degradation .

Q. What computational tools assist in predicting physicochemical properties (e.g., logP, pKa)?

Software like ACD/Labs or ChemAxon calculates logP (~2.1) and pKa (~4.8 for the amino group) based on group contribution methods. MD simulations (GROMACS) model solubility and diffusion coefficients in biological matrices .

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